GC373

Description

Properties

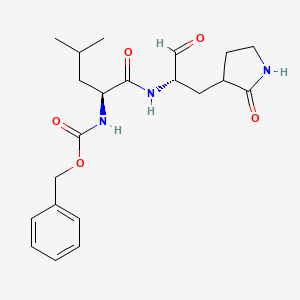

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]amino]pentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,12,14,16-18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16?,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYENXTYKACLCGO-FQECFTEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201104180 | |

| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333231-44-9 | |

| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333231-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of GC373 on the Main Protease (Mpro)

Abstract

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is an indispensable enzyme for viral replication, processing viral polyproteins into functional units.[1][2] Its essential role and high conservation among coronaviruses make it a prime target for antiviral drug development.[2][3] this compound, a dipeptide-based protease inhibitor, has emerged as a potent inhibitor of SARS-CoV-2 Mpro.[4] Originally developed as the active aldehyde form of the prodrug GC376 for treating feline infectious peritonitis (FIP), this compound has demonstrated significant efficacy against SARS-CoV-2.[2][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its covalent interaction with Mpro, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: Covalent Inhibition

This compound functions as a potent, reversible covalent inhibitor of the SARS-CoV-2 Mpro.[4][6] The inhibition mechanism is centered on the interaction between the inhibitor's aldehyde "warhead" and the catalytic dyad of the Mpro active site, which consists of Cysteine-145 (Cys145) and Histidine-41 (His41).[6]

Upon entering the active site, the aldehyde group of this compound is subjected to a nucleophilic attack by the thiol group of the catalytic Cys145 residue.[2] This results in the formation of a stable, yet reversible, hemithioacetal covalent bond.[5][6] This covalent modification of the active site cysteine effectively blocks the enzyme's ability to bind and cleave its natural polypeptide substrates, thereby halting the viral replication cycle.[1]

The prodrug form, GC376, is a bisulfite adduct of this compound. In an aqueous environment or in vivo, GC376 readily converts to the active aldehyde form, this compound, which can then inhibit the protease.[7]

Detailed Binding Site Interactions

Crystallographic studies have elucidated the specific interactions that stabilize this compound within the Mpro active site (PDB Code: 6WTJ).[1][8]

-

Covalent Adduct Formation: The primary interaction is the covalent bond formed between the aldehyde carbon of this compound and the sulfur atom of Cys145.[1][5][8]

-

Oxyanion Hole Stabilization: The resulting oxyanion is stabilized by a network of hydrogen bonds with the backbone amides of residues Gly143, Ser144, and Cys145, which form the oxyanion hole.[1][5]

-

P1 Position: The γ-lactam ring at the P1 position of this compound fits into the S1 substrate-binding pocket.

-

P2 Position: The leucine side chain at the P2 position is stabilized within a hydrophobic pocket formed by His41, Met49, and Met165.[1][5]

-

Hydrogen Bonding Network: Additional stability is conferred by hydrogen bonds between the inhibitor and the side chains of His163 and the side chain and backbone of Glu166.[1][5]

These extensive interactions ensure a high-affinity binding and potent inhibition of the enzyme's catalytic function.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its prodrug GC376 has been quantified through various biochemical assays. The following tables summarize the key kinetic and binding parameters reported in the literature.

| Inhibitor | Target Protease | Parameter | Value | Reference |

| This compound | SARS-CoV-2 Mpro | IC₅₀ | 0.40 µM | [9] |

| This compound | SARS-CoV-2 Mpro | Kd | 0.15 µM | [4][10] |

| GC376 | SARS-CoV-2 Mpro | EC₅₀ | 0.91 µM | [2] |

| GC376 | FIPV Mpro | Kᵢ | Lower nM range | [3] |

| GC376 | SARS-CoV Mpro | Kᵢ | Nanomolar range |

Table 1: Summary of reported inhibitory and binding constants for this compound and GC376 against coronavirus Mpro.

Visualizations of Mechanism and Workflows

This compound Covalent Inhibition Mechanism

Caption: Covalent modification of Mpro's catalytic Cys145 by this compound.

Logical Relationship of this compound Action

Caption: Pathway from prodrug activation to blockage of viral replication.

Standard Experimental Workflow

Caption: Experimental pipeline for evaluating Mpro inhibitors like this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and Mpro.

Recombinant Mpro Expression and Purification

This protocol outlines a standard procedure for producing active SARS-CoV-2 Mpro in E. coli.

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector (e.g., pET-based) containing the gene for SARS-CoV-2 Mpro, often with an N-terminal His-tag for purification.[11]

-

Culture Growth: Inoculate a single colony into LB medium with appropriate antibiotic selection (e.g., 100 µg/mL ampicillin) and grow overnight. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (A₆₀₀) reaches 0.6–0.8.[11][12]

-

Induction: Induce protein expression by adding isopropyl-β-D-thiogalactoside (IPTG) to a final concentration of 0.2-0.5 mM. Continue incubation at a lower temperature (e.g., 20-30°C) for 8-14 hours to enhance soluble protein production.[11][12]

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris pH 8.0, 300-500 mM NaCl, 20 mM imidazole, 1 mM DTT). Lyse the cells using sonication on ice.[11]

-

Clarification: Clarify the lysate by high-speed centrifugation (e.g., 48,000 x g for 30 min at 4°C) to remove cell debris.[11]

-

Affinity Chromatography: Load the supernatant onto a HisTrap HP column (or similar Ni-NTA resin) equilibrated with lysis buffer. Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration).[11]

-

Elution: Elute the bound Mpro using a linear gradient of elution buffer (e.g., 20 mM Tris pH 8.0, 500 mM NaCl, 500 mM imidazole, 1 mM DTT).[11]

-

Dialysis and Storage: Pool the fractions containing pure Mpro, dialyze against a storage buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA), and store at -80°C.

FRET-based Enzyme Inhibition Assay (for IC₅₀ Determination)

This fluorescence resonance energy transfer (FRET) assay measures the cleavage of a fluorogenic peptide substrate by Mpro.

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Bis-Tris (or Tris/NaPO₄) pH 7.0-7.8, 150 mM NaCl, 1 mM DTT.[5][11]

-

Mpro Enzyme: Dilute purified Mpro in assay buffer to a final concentration of approximately 80 nM.[5]

-

FRET Substrate: A synthetic peptide mimicking an Mpro cleavage site, flanked by a fluorophore (e.g., 5-carboxyfluorescein) and a quencher (e.g., DABCYL). A common substrate is Abz-SVTLQSG-Y(NO2)-R. Dilute to a stock concentration for a final assay concentration of ~100 µM.[5][13]

-

Inhibitor (this compound): Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well black microplate, add the Mpro enzyme solution.[14]

-

Add varying concentrations of the this compound inhibitor (or DMSO for control) to the wells.

-

Incubate the enzyme-inhibitor mixture at 37°C for 10-30 minutes to allow for binding.[5][14]

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.[5]

-

Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths depend on the specific FRET pair). Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescence signal.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using the GraphPad Prism software) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[5]

-

Isothermal Titration Calorimetry (ITC) (for Kd Determination)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation:

-

Buffer: Prepare a dialysis buffer (e.g., 25 mM Tris-HCl pH 7.2, 20-50 mM NaCl, 1 mM TCEP).[10]

-

Protein (Mpro): Dialyze the purified Mpro extensively against the ITC buffer to minimize buffer mismatch effects. After dialysis, determine the precise protein concentration. Prepare the Mpro solution to a final concentration of 30-50 µM to be placed in the sample cell.[10]

-

Ligand (this compound): Dissolve this compound in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration (e.g., 300-500 µM) for the syringe.[10]

-

-

ITC Experiment:

-

Perform the experiment on a MicroCal ITC200 or similar instrument at a constant temperature (e.g., 25-28°C).[10][15]

-

Load the Mpro solution into the sample cell and the this compound solution into the injection syringe.

-

Set up an injection series, typically consisting of one initial small injection (e.g., 0.4 µL) followed by 19-20 larger injections (e.g., 2 µL) at timed intervals (e.g., 220 seconds) to allow the system to return to thermal equilibrium.[15]

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using analysis software (e.g., Origin).[15] This fitting provides the binding affinity (Kₐ, from which Kd = 1/Kₐ is calculated), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.[10][15]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 4. GC-373 | SARS-CoV-2 Mpro inhibitor | Probechem Biochemicals [probechem.com]

- 5. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Unmasking the Conformational Stability and Inhibitor Binding to SARS-CoV-2 Main Protease Active Site Mutants and Miniprecursor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

What is the antiviral spectrum of GC373?

An In-depth Technical Guide to the Antiviral Spectrum of GC373

Introduction

This compound is a dipeptidyl aldehyde that has emerged as a potent, broad-spectrum antiviral agent. It is the active form of the prodrug GC376, a bisulfite adduct salt.[1][2] Originally developed as an inhibitor for feline infectious peritonitis (FIP), a fatal disease in cats caused by a feline coronavirus (FCoV), its mechanism of action has proven effective against a wide range of viruses.[3][4] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary target of this compound is the 3C-like protease (3CLpro), also known as the main protease (Mpro), or the related 3C protease (3Cpro).[5][6] These viral proteases are essential for the replication of a large group of positive-sense RNA viruses, often classified within the "picornavirus-like supercluster".[5][7] The protease's function is to cleave the large viral polyprotein, which is translated from the viral RNA upon host cell entry, into individual functional non-structural proteins necessary for viral replication and transcription.[6][8]

This compound acts as a covalent inhibitor. Its aldehyde "warhead" forms a reversible covalent bond with the nucleophilic cysteine residue within the catalytic dyad (or triad) of the protease active site, creating a hemithioacetal.[3][9][10] This binding event blocks the protease's catalytic activity, thereby halting the polyprotein processing and ultimately inhibiting viral replication.[11]

Antiviral Spectrum and Efficacy

This compound exhibits broad-spectrum activity against viruses possessing 3C or 3C-like proteases. Its efficacy has been demonstrated across three major viral families: Coronaviridae, Caliciviridae, and Picornaviridae.[5][7]

Coronaviridae

This compound has shown significant inhibitory effects against a wide range of coronaviruses. It was notably investigated during the COVID-19 pandemic for its potent activity against SARS-CoV-2.[3][4][11]

| Virus | Assay Type | Cell Line | IC50 (μM) | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Mpro Enzyme Assay | - | 0.40 ± 0.05 | - | - | - | [3] |

| SARS-CoV-2 | Plaque Reduction | Vero E6 | - | 1.5 | >200 | >133 | [3] |

| SARS-CoV | Mpro Enzyme Assay | - | 0.070 ± 0.02 | - | - | - | [3] |

| Feline Coronavirus (FCoV) | Cell-based Assay | CRFK cells | - | Potent | - | - | [12] |

| MERS-CoV | Cell-based Assay | - | - | 0.5 | - | - | [3] |

| TGEV, MHV, 229E, BCV | Cell-based Assay | Various | - | Nanomolar to low Micromolar | High | High | [5] |

Caliciviridae and Picornaviridae

This compound is effective against numerous members of the Caliciviridae and Picornaviridae families, which are common causes of gastroenteritis and respiratory illnesses. However, its efficacy can vary between different viruses within these families.[5]

| Virus Family | Virus Examples | Assay Type | IC50 (μM) Range | EC50 (μM) Range | Notes | Reference(s) |

| Caliciviridae | Norwalk virus (NV), Murine Norovirus (MNV-1) | Enzyme/Cell-based | 0.61 - 3.48 | Nanomolar to low Micromolar | Minimally effective against Feline Calicivirus (FCV). | [5][12] |

| Picornaviridae | Human Rhinovirus (HRV), Enterovirus 71 (EV71), Poliovirus (PV), Foot-and-Mouth Disease Virus (FMDV) | Enzyme/Cell-based | 0.61 - 3.48 | Nanomolar to low Micromolar | Not effective against Hepatitis A Virus (HAV). | [5][13] |

Experimental Protocols

The quantitative data presented above were derived from standardized in vitro assays designed to measure enzyme inhibition, viral replication inhibition, and cytotoxicity.

Protease Inhibition Assay (IC50 Determination)

This assay directly measures the ability of this compound to inhibit the catalytic activity of the purified viral protease.

-

Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is used. This substrate contains a fluorophore and a quencher. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Recombinant viral 3CLpro or 3Cpro is expressed and purified.

-

The protease (e.g., 80 nM of SARS-CoV-2 Mpro) is pre-incubated with varying concentrations of this compound for a set period (e.g., 10 minutes at 37°C).[3]

-

The FRET substrate (e.g., 100 μM) is added to initiate the reaction.[3]

-

Fluorescence is monitored over time using a plate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

-

Plaque Reduction Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit the replication and spread of a virus, resulting in a reduction of visible "plaques" or areas of cell death.

-

Principle: Lytic viruses, when grown on a confluent monolayer of susceptible cells, create localized zones of cell destruction known as plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral will reduce the number or size of these plaques.

-

Methodology:

-

A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.

-

Cells are infected with the virus at a low multiplicity of infection (MOI) (e.g., 0.0001 pfu/cell) in the presence of serial dilutions of this compound.[3]

-

After an adsorption period (e.g., 1 hour), the virus-drug mixture is removed.[3]

-

The cell monolayer is overlaid with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding concentrations of this compound. This overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.

-

Plates are incubated for a period sufficient for plaque formation (e.g., 48 hours).[3]

-

Cells are fixed (e.g., with 10% formaldehyde) and stained (e.g., with 0.5% crystal violet) to visualize the plaques.[3]

-

Plaques are counted, and the percentage of inhibition is calculated relative to a no-drug control.

-

The half-maximal effective concentration (EC50) is calculated using non-linear regression analysis.[3]

-

References

- 1. GC-373 | SARS-CoV-2 Mpro inhibitor | Probechem Biochemicals [probechem.com]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Used For Cat Coronavirus Infections Fast-Tracked For Clinical Trial In Humans With Covid-19 [forbes.com]

- 5. journals.asm.org [journals.asm.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Broad-spectrum antivirals against 3C or 3C-like proteases of picornaviruses, noroviruses, and coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. journals.asm.org [journals.asm.org]

- 13. DSpace [kuscholarworks.ku.edu]

An In-depth Technical Guide to the Discovery and Development of GC373

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC373 is a potent, broad-spectrum antiviral compound that has garnered significant attention for its activity against a range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its evaluation as a promising antiviral candidate.

Initially investigated for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, this compound and its prodrug, GC376, have demonstrated robust inhibitory activity against the main protease (Mpro), also known as the 3C-like protease (3CLpro), of various coronaviruses.[1][3][4][5] The essential role of Mpro in the viral life cycle, coupled with its conservation across different coronaviruses, makes it an attractive target for antiviral drug development.[1] This guide will delve into the specifics of this compound's interaction with Mpro, summarize its in vitro efficacy, and provide detailed protocols for key experimental assays, offering a valuable resource for researchers in the field of antiviral drug discovery and development.

Mechanism of Action

This compound is a dipeptide-based protease inhibitor that functions as a competitive inhibitor of the viral Mpro.[1] It is often administered as its prodrug, GC376, a bisulfite adduct which is more water-soluble.[4] In vivo, GC376 is readily converted to the active aldehyde form, this compound.[4]

The mechanism of inhibition involves the formation of a covalent bond between the aldehyde "warhead" of this compound and the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the protease.[2] This interaction forms a reversible hemithioacetal, effectively blocking the enzyme's ability to cleave the viral polyproteins into their functional units.[2][6] This disruption of polyprotein processing is critical as it halts viral replication and transcription.[1] X-ray crystallography studies have elucidated the precise binding mode of this compound within the Mpro active site, providing a structural basis for its inhibitory activity and a foundation for the design of next-generation inhibitors.

Quantitative Data

In Vitro Enzyme Inhibition

The inhibitory activity of this compound and its prodrug GC376 against the Mpro of various coronaviruses has been quantified using Fluorescence Resonance Energy Transfer (FRET) assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target Protease | IC50 (µM) | Reference |

| This compound | SARS-CoV-2 Mpro | 0.40 ± 0.05 | [2] |

| GC376 | SARS-CoV-2 Mpro | 0.19 ± 0.04 | [2] |

| GC376 | SARS-CoV-2 Mpro | 0.89 | [4] |

| This compound | SARS-CoV Mpro | 0.070 ± 0.02 | [2] |

| GC376 | SARS-CoV Mpro | 0.05 ± 0.01 | [2] |

| GC376 | Feline Coronavirus (FCoV) Mpro | 0.49 ± 0.07 | [2] |

| GC376 | Ferret Coronavirus Mpro | 1.33 ± 0.19 | [2] |

| GC376 | Mink Coronavirus Mpro | 1.44 ± 0.38 | [2] |

In Vitro Antiviral Activity

The efficacy of this compound and GC376 in inhibiting viral replication in cell culture has been assessed through various assays, including plaque reduction assays and cytopathic effect (CPE) inhibition assays. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values are presented below.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |

| This compound | SARS-CoV-2 | Vero E6 | 1.5 | >200 | >133 | [7] |

| GC376 | SARS-CoV-2 | Vero E6 | 0.92 | >200 | >217 | [7] |

| GC376 | SARS-CoV-2 | Vero E6 | 3.37 | Not Specified | Not Specified | [4] |

In Vivo Pharmacokinetics

Pharmacokinetic studies of GC376 have been conducted in animal models to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters.

| Animal Model | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Bioavailability (%) | Reference |

| Mice (BALB/c) | Intramuscular (i.m.) | 111 | 0.22 ± 0.07 | Not Specified | Not Specified | Not Specified | [7] |

| Cats | Not Specified | Not Specified | Favorable | Favorable | Favorable | Favorable | [3] |

Experimental Protocols

3CLpro/Mpro Inhibition Assay (FRET-based)

This protocol describes a common method to determine the IC50 values of inhibitors against viral 3CLpro.

-

Reagents and Materials:

-

Recombinant 3CLpro

-

Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (this compound/GC376) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed concentration of 3CLpro to each well of the microplate.

-

Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines the steps to determine the EC50 of antiviral compounds in a cell-based assay.

-

Reagents and Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock (e.g., SARS-CoV-2)

-

Test compounds (this compound/GC376)

-

Overlay medium (e.g., growth medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution

-

-

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 2% FBS).

-

Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the serially diluted test compounds in the overlay medium to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

-

Cytotoxicity Assay (CellTiter-Glo®)

This protocol is used to determine the CC50 of compounds.

-

Reagents and Materials:

-

Vero E6 cells

-

Complete growth medium

-

Test compounds (this compound/GC376)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled plates

-

Luminometer

-

-

Procedure:

-

Seed Vero E6 cells in a 96-well opaque-walled plate.

-

After 24 hours, treat the cells with serial dilutions of the test compounds.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Conclusion

This compound has emerged as a highly promising antiviral candidate with a well-defined mechanism of action and potent in vitro activity against a range of coronaviruses. Its development from a veterinary therapeutic for FIP to a potential treatment for human coronavirus infections, including COVID-19, highlights the value of a "One Health" approach to drug discovery. The comprehensive data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related Mpro inhibitors. Future studies will likely focus on optimizing its pharmacokinetic properties, evaluating its efficacy in advanced in vivo models, and ultimately, assessing its safety and efficacy in human clinical trials.

References

- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of GC373 Inhibition of 3CL Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical basis of GC373's inhibition of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of various coronaviruses, including SARS-CoV-2. This compound, and its prodrug form GC376, have demonstrated potent antiviral activity, making them significant candidates for therapeutic development. This document outlines the molecular interactions, quantitative inhibitory data, and the detailed experimental protocols used to elucidate the mechanism of action.

Mechanism of Inhibition

This compound is a peptidomimetic inhibitor that targets the catalytic dyad of the 3CLpro active site. The inhibition mechanism is characterized by the formation of a covalent bond between the aldehyde warhead of this compound and the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) of the enzyme. This interaction effectively blocks the substrate-binding pocket and inactivates the protease, thereby preventing the proteolytic processing of viral polyproteins necessary for viral replication.

Upon administration, the prodrug GC376, a bisulfite adduct, is converted to its active aldehyde form, this compound. The key molecular interactions stabilizing the this compound-3CLpro complex include:

-

Covalent Bonding: The aldehyde carbon of this compound is nucleophilically attacked by the sulfur atom of the catalytic Cys145, forming a stable hemithioacetal covalent bond.

-

Hydrogen Bonding: The inhibitor is further stabilized within the active site by a network of hydrogen bonds. Key interactions involve the backbone amides of residues such as Gly143, Ser144, and Cys145, which form an oxyanion hole that stabilizes the negatively charged oxygen of the hemithioacetal. Additional hydrogen bonds are formed with the side chains of residues like His163 and Glu166.

-

Hydrophobic Interactions: The P2 position of this compound, typically a leucine or a similar hydrophobic group, is stabilized in a hydrophobic pocket formed by residues such as His41, Met49, and Met165.

The formation of this covalent complex is a crucial aspect of the potent inhibitory activity of this compound against a broad range of coronaviruses.

Quantitative Inhibition Data

The inhibitory potency of this compound and its prodrug GC376 has been quantified against the 3CLpro from various coronaviruses using multiple biochemical and biophysical assays. The following table summarizes key quantitative data from published studies.

| Inhibitor | Target Protease | Assay Type | IC50 (μM) | Ki (nM) | KD (μM) | Reference |

| This compound | SARS-CoV-2 Mpro | FRET | 0.40 ± 0.05 | - | - | [1] |

| GC376 | SARS-CoV-2 Mpro | FRET | 0.19 ± 0.04 | 40 | 1.6 | [1][2] |

| GC376 | SARS-CoV Mpro | FRET | - | 20 | - | [3] |

| GC376 | FIPV Mpro | FRET | - | 2.1 | - | [3] |

| This compound | SARS-CoV-2 Mpro | - | - | - | 0.15 | [4] |

| GC376 | MERS-CoV Mpro | FRET | 1.56 | - | - | [2] |

| GC376 | PEDV Mpro | FRET | 1.11 | - | - | [2] |

| GC376 | TGEV Mpro | FRET | 0.82 | - | - | [2] |

FRET: Fluorescence Resonance Energy Transfer; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; KD: Dissociation constant; FIPV: Feline Infectious Peritonitis Virus; MERS-CoV: Middle East Respiratory Syndrome Coronavirus; PEDV: Porcine Epidemic Diarrhea Virus; TGEV: Transmissible Gastroenteritis Coronavirus.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the interaction between this compound and 3CLpro.

Recombinant Protein Expression and Purification of SARS-CoV-2 Mpro

Objective: To produce highly pure and active SARS-CoV-2 Mpro for structural and biochemical studies.

Protocol:

-

Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro is synthesized and cloned into an expression vector, such as pET-28a(+), often with an N-terminal His-tag for purification.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Induction:

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.

-

The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Cells are lysed by sonication or high-pressure homogenization on ice. The lysate is then clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His-tagged Mpro is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Tag Cleavage and Further Purification:

-

If necessary, the His-tag is cleaved by incubation with a specific protease (e.g., TEV or thrombin) overnight at 4°C.

-

The cleaved protein is further purified by size-exclusion chromatography to remove the cleaved tag, uncleaved protein, and any remaining impurities.

-

-

Protein Concentration and Storage: The purified protein is concentrated using centrifugal filter units and the final concentration is determined by measuring the absorbance at 280 nm. The protein is stored at -80°C in a suitable buffer.

X-ray Crystallography of the Mpro-GC373 Complex

Objective: To determine the three-dimensional structure of 3CLpro in complex with this compound to visualize the binding mode and key interactions.

Protocol:

-

Protein-Inhibitor Complex Formation: Purified Mpro is incubated with a 5-10 fold molar excess of this compound for several hours at 4°C to ensure complete complex formation.

-

Crystallization Screening:

-

The Mpro-GC373 complex is concentrated to 5-10 mg/mL.

-

Initial crystallization conditions are screened using commercially available sparse-matrix screens via the sitting-drop or hanging-drop vapor diffusion method. Drops are typically set up by mixing equal volumes of the protein-inhibitor complex and the reservoir solution.

-

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to obtain diffraction-quality crystals.

-

Data Collection:

-

Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol).

-

The crystals are then flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed, integrated, and scaled.

-

The structure is solved by molecular replacement using a previously determined apo-Mpro structure as a search model.

-

The model is then refined through iterative cycles of manual model building and computational refinement. The inhibitor is modeled into the electron density map.

-

The final structure is validated for its geometric quality.

-

Fluorescence Resonance Energy Transfer (FRET)-based Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against 3CLpro.

Protocol:

-

Assay Principle: A fluorogenic peptide substrate containing a 3CLpro cleavage sequence is flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Reagents and Buffers:

-

Assay buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Purified 3CLpro enzyme.

-

FRET peptide substrate.

-

This compound inhibitor at various concentrations.

-

-

Assay Procedure:

-

The assay is typically performed in a 96- or 384-well plate format.

-

A serial dilution of this compound in assay buffer is prepared.

-

A fixed concentration of 3CLpro (in the low nanomolar range) is pre-incubated with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FRET substrate to a final concentration near its Km value.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for Edans/Dabcyl pair).

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response curve (percent inhibition vs. log[inhibitor]) to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to 3CLpro, including the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).

Protocol:

-

Sample Preparation:

-

Purified 3CLpro and this compound are extensively dialyzed against the same buffer (e.g., 25 mM Tris-HCl pH 7.3, 150 mM NaCl) to minimize buffer mismatch effects.

-

The concentrations of the protein and inhibitor are accurately determined.

-

-

ITC Experiment:

-

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is filled with the 3CLpro solution (typically in the low micromolar range).

-

The injection syringe is filled with the this compound solution at a concentration 10-20 times that of the protein.

-

A series of small, precisely measured injections of this compound are made into the sample cell. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw ITC data (heat flow vs. time) are integrated to obtain the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

-

The binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: KD, ΔH, and n.

-

Visualizations

Mechanism of this compound Inhibition of 3CLpro

Caption: Covalent inhibition of 3CLpro by this compound.

Experimental Workflow for 3CLpro Inhibitor Characterization

Caption: Workflow for characterizing 3CLpro inhibitors.

References

- 1. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unmasking the Conformational Stability and Inhibitor Binding to SARS-CoV-2 Main Protease Active Site Mutants and Miniprecursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of GC373's Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of GC373, a potent broad-spectrum antiviral agent. This compound is a dipeptide-based protease inhibitor that has demonstrated significant efficacy against a range of viruses, most notably coronaviruses, including SARS-CoV-2. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols for its characterization.

Core Mechanism of Action

This compound is the active aldehyde form of the prodrug GC376.[1] Its primary antiviral mechanism involves the potent and reversible inhibition of the main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[2][3] Mpro plays a crucial role in the post-translational processing of viral polyproteins, which are cleaved into individual functional proteins necessary for viral assembly and propagation.[2][3]

This compound covalently binds to the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the protease.[2][4] This interaction proceeds via the reversible formation of a hemithioacetal.[2][4] By blocking the activity of Mpro, this compound effectively halts the viral replication cycle.[3]

Quantitative Antiviral Activity and Cytotoxicity

The in vitro efficacy of this compound has been evaluated against several coronaviruses. The following table summarizes key quantitative data from these studies, including the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50) against the viral protease, and the 50% cytotoxic concentration (CC50) in various cell lines.

| Parameter | Virus/Protease | Cell Line | Value (µM) | Reference(s) |

| EC50 | SARS-CoV-2 | Vero E6 | 1.5 | [5] |

| IC50 | SARS-CoV-2 Mpro | - | 0.40 ± 0.05 | [5] |

| IC50 | SARS-CoV Mpro | - | 0.070 ± 0.02 | [5] |

| CC50 | - | Vero E6 | >200 | [5] |

| CC50 | - | A549 | >200 | [5] |

Key Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are essential for researchers aiming to replicate or build upon existing findings.

Mpro Inhibition Assay (FRET-based)

This assay biochemically quantifies the inhibitory activity of this compound against the viral main protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant viral Mpro

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

This compound compound

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant Mpro to each well, followed by the different concentrations of this compound. Include a no-inhibitor control.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission for the Abz/Y(NO2) pair) over time.[6]

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Plaque Reduction Assay

This cell-based assay determines the antiviral activity of this compound by quantifying the reduction in the formation of viral plaques.[7]

Materials:

-

Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

This compound compound

-

Cell culture medium (e.g., MEM)

-

Semi-solid overlay medium (e.g., containing Avicel RC-591 or agarose)[5][8]

-

Fixing solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., 0.5% w/v crystal violet)[5]

-

6- or 12-well cell culture plates

Procedure:

-

Seed host cells in culture plates and grow to a confluent monolayer.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

-

Remove the culture medium from the cells and infect the monolayers with the virus-compound mixtures.[7]

-

After a 1-hour adsorption period, remove the inoculum.[5]

-

Overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentrations of this compound.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 48 hours for SARS-CoV-2).[5]

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with the staining solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the no-compound control and determine the EC50 value.[5]

Virus Yield Reduction Assay

This assay measures the ability of this compound to inhibit the production of infectious virus particles.[9][10]

Materials:

-

Susceptible host cells (e.g., Vero E6)

-

Virus stock

-

This compound compound

-

Cell culture medium

-

96-well plates for titration

Procedure:

-

Infect confluent monolayers of host cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01.[5][11]

-

After a 1-hour adsorption period, wash the cells and add a culture medium containing serial dilutions of this compound.

-

Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).[5][11]

-

Harvest the cell culture supernatants.

-

Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 assay.[10]

-

Alternatively, viral RNA can be isolated from the supernatants and quantified by qRT-PCR.[5]

-

Plot the reduction in viral titer or RNA levels against the this compound concentration to evaluate its inhibitory effect.

Cytotoxicity Assay

This assay evaluates the toxicity of this compound to the host cells to determine its therapeutic index.

Materials:

-

Host cells (e.g., Vero E6, A549)

-

This compound compound

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)[5]

-

96-well clear-bottom white plates (for luminescence) or clear plates (for colorimetric assays)

-

Luminometer or spectrophotometer

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Add serial dilutions of this compound to the cells. Include a no-compound control.

-

Incubate the plates for a duration relevant to the antiviral assays (e.g., 24-48 hours).[5]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using the appropriate plate reader.

-

Calculate the percentage of cell viability relative to the no-compound control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to determine the CC50 value.[5]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflows of the key in vitro assays.

Caption: Mechanism of action of this compound targeting viral Mpro.

Caption: Workflow for the plaque reduction assay.

Caption: Workflow for the virus yield reduction assay.

References

- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

GC373: A 3C-Like Protease Inhibitor for the Treatment of Feline Infectious Peritonitis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Feline infectious peritonitis (FIP) is an immune-mediated, fatal disease caused by a mutated feline coronavirus (FCoV).[1] Historically, a diagnosis of FIP was a death sentence for cats.[2][3] The landscape of FIP treatment has been dramatically altered by the development of targeted antiviral therapies. Among the most significant are small-molecule inhibitors that target essential viral enzymes. This document provides a comprehensive technical overview of GC373, a potent inhibitor of the coronavirus main 3C-like protease (3CLpro or Mpro), and its prodrug form, GC376. We consolidate key research findings on its mechanism of action, in vitro efficacy, in vivo study outcomes, and relevant experimental protocols to serve as a resource for the scientific community.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The replication of coronaviruses, including FCoV, depends on the function of the main viral protease, 3CLpro (also known as Mpro).[4][5] This enzyme is responsible for cleaving the large viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into individual, functional non-structural proteins (nsps) essential for forming the replication-transcription complex.[5]

This compound is a dipeptide-based protease inhibitor designed to mimic the substrate of the 3CLpro.[4][6] It acts as a covalent inhibitor, with its aldehyde "warhead" forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[4][7] This binding event blocks the protease's catalytic activity, preventing the maturation of viral proteins and thereby halting viral replication.[4] The prodrug, GC376, is a bisulfite adduct of this compound, which improves solubility and stability, and is readily converted to the active this compound form in vivo.[4][6]

References

- 1. fipremedy.com [fipremedy.com]

- 2. New study finds combined therapy promising for feline infectious peritonitis [veterinarypracticenews.ca]

- 3. Frontiers | Owner experience and veterinary involvement with unlicensed GS-441524 treatment of feline infectious peritonitis: a prospective cohort study [frontiersin.org]

- 4. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GC373 In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC373 is a potent, broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of many coronaviruses, including SARS-CoV-2.[1][2] Mpro is a viral cysteine protease essential for the replication of coronaviruses, as it is responsible for cleaving the viral polyproteins into functional proteins.[1] By inhibiting Mpro, this compound effectively blocks viral replication. This document provides detailed protocols for key in vitro assays to evaluate the antiviral activity of this compound.

Mechanism of Action

This compound is a competitive inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of Mpro. This reversible covalent modification blocks the substrate-binding pocket and inhibits the proteolytic activity of the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.

Caption: Mechanism of action of this compound in inhibiting coronavirus replication.

Data Presentation

The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of this compound against SARS-CoV-2.

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Main Protease (Mpro)

| Assay Type | Parameter | Value (µM) | Reference |

| Mpro Inhibition Assay | IC50 | 0.40 ± 0.05 | [2] |

Table 2: Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | Parameter | Value (µM) | Reference |

| SARS-CoV-2 | Vero E6 | EC50 | 1.5 | [2] |

| SARS-CoV-2 | Vero E6 | CC50 | >200 | [2] |

| SARS-CoV-2 | A549 | CC50 | >200 | [2] |

Experimental Protocols

Mpro Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Mpro using a fluorogenic substrate.

Workflow:

Caption: Workflow for the Mpro FRET-based inhibition assay.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound

-

DMSO

-

Black, low-binding 96-well plates

-

Fluorescence plate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series in Assay Buffer.

-

In a 96-well plate, add 50 µL of Mpro enzyme solution (e.g., 0.4 µmol/L in Assay Buffer) to each well.

-

Add 2 µL of the diluted this compound or DMSO (for control wells) to the corresponding wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Prepare the FRET substrate solution (e.g., 5 µmol/L in Assay Buffer).

-

Initiate the enzymatic reaction by adding 50 µL of the FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals (e.g., every minute for 15-30 minutes) using a fluorescence plate reader.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the concentration of this compound that is toxic to host cells.

Workflow:

Caption: Workflow for the cytotoxicity assay.

Materials:

-

Vero E6 or A549 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

White, clear-bottom 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed Vero E6 or A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted this compound or vehicle control (DMSO).

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the CC50 value.

Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

Workflow:

Caption: Workflow for the plaque reduction assay.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Complete growth medium

-

This compound

-

DMSO

-

Low-melting-point agarose

-

Formaldehyde

-

Crystal violet staining solution

-

6-well or 12-well plates

Protocol:

-

Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).

-

Infect the cell monolayers with SARS-CoV-2 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the medium containing the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Prepare a 1.6% solution of low-melting-point agarose and mix it 1:1 with 2x DMEM containing 4% FBS.

-

Overlay the cells with this agarose mixture.

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, until plaques are visible.

-

Fix the cells by adding 10% formaldehyde to each well and incubating for at least 4 hours.

-

Carefully remove the agarose overlay.

-

Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Viral Yield Reduction Assay (RT-qPCR)

This assay measures the reduction in viral RNA production in the presence of this compound.

Workflow:

Caption: Workflow for the viral yield reduction assay.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

This compound

-

Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

-

RT-qPCR master mix

-

Primers and probe specific for a SARS-CoV-2 gene (e.g., N gene)

-

RT-qPCR instrument

Protocol:

-

Seed Vero E6 cells in a suitable plate format (e.g., 24-well plate) and grow to confluence.

-

Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).

-

After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

-

Incubate the plates for 48 hours at 37°C.

-

Collect the cell culture supernatants.

-

Extract viral RNA from the supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Perform one-step RT-qPCR using primers and a probe targeting a specific viral gene.

-

Example RT-qPCR cycling conditions:

-

Reverse transcription: 50°C for 10 minutes

-

Initial denaturation: 95°C for 2 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

-

-

Generate a standard curve using a known quantity of viral RNA to quantify the viral copy number in each sample.

-

Calculate the percentage of reduction in viral RNA yield for each this compound concentration compared to the untreated virus control.

References

Determining the IC50 of GC373 Against SARS-CoV-2 Main Protease (Mpro)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of effective antiviral therapeutics. A key drug target in SARS-CoV-2 is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in the viral replication cycle. Inhibition of Mpro activity can effectively block viral replication.

GC373 is a dipeptide-based protease inhibitor that has demonstrated potent inhibitory activity against the Mpro of various coronaviruses, including SARS-CoV-2. It acts as a covalent inhibitor, forming a reversible hemithioacetal with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro through a biochemical assay, as well as methods for evaluating its antiviral efficacy (EC50) and cytotoxicity (CC50) in cell-based assays.

Quantitative Data Summary

The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound and its prodrug GC376 against SARS-CoV-2.

| Compound | Assay Type | Target | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Biochemical | SARS-CoV-2 Mpro | - | 0.40 ± 0.05 | - | - | - |

| This compound | Cell-based | SARS-CoV-2 | Vero E6 | - | ~1.0 | >100 | >100 |

| GC376 (prodrug) | Biochemical | SARS-CoV-2 Mpro | - | 0.19 ± 0.04 | - | - | - |

| GC376 (prodrug) | Cell-based | SARS-CoV-2 | Vero E6 | - | ~1.0 | >100 | >100 |

Data compiled from multiple sources.[1]

Signaling Pathway and Mechanism of Action

This compound inhibits SARS-CoV-2 replication by targeting the main protease (Mpro). The diagram below illustrates the mechanism of action.

Experimental Protocols

Biochemical IC50 Determination of this compound against SARS-CoV-2 Mpro (FRET-based Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of this compound against purified recombinant SARS-CoV-2 Mpro. The assay relies on the cleavage of a fluorogenic peptide substrate by Mpro, which separates a quencher from a fluorophore, resulting in a fluorescent signal.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT

-

DMSO (Dimethyl sulfoxide)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

-

Further dilute each concentration in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1%.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to the desired working concentration (e.g., 50 nM).

-

Dilute the FRET substrate in Assay Buffer to the desired working concentration (e.g., 20 µM).

-

-

Assay Protocol:

-

Add 5 µL of each diluted this compound concentration to the wells of a 384-well plate.

-

Include control wells:

-

Negative Control (0% inhibition): 5 µL of Assay Buffer with the same final concentration of DMSO as the compound wells.

-

Positive Control (100% inhibition): A known Mpro inhibitor or no enzyme.

-

-

Add 20 µL of the diluted Mpro solution to all wells except the no-enzyme control wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the diluted FRET substrate to all wells.

-

Immediately measure the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence signal over time.

-

Normalize the data to the negative control (100% activity) and positive control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-based Antiviral Efficacy (EC50) and Cytotoxicity (CC50) Determination

This protocol describes a cytopathic effect (CPE) reduction assay to determine the EC50 of this compound in a cell-based system and a parallel cytotoxicity assay to determine the CC50.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well clear-bottom, tissue culture-treated plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

-

Luminometer

Procedure - EC50 Determination:

-

Cell Seeding:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment and Viral Infection:

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Remove the growth medium from the cells and add 100 µL of the diluted this compound to the respective wells.

-

Include a "no drug" control.

-

Immediately infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 in a volume of 50 µL.

-

Include uninfected control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

-

Quantification of Viral CPE:

-

After the incubation period, equilibrate the plate to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the uninfected cell control (100% viability) and the virus-infected control (0% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Procedure - CC50 Determination:

-

Follow the same procedure as for the EC50 determination, but without adding the virus to the cells.

-

Data Analysis:

-

Normalize the data to the untreated cell control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the CC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

References

Application Notes and Protocols for Testing GC373 Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC373 is a potent dipeptide-based protease inhibitor that has demonstrated significant antiviral activity against a broad range of coronaviruses, including SARS-CoV-2.[1][2][3][4] It functions as a competitive inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][5] By binding to the cysteine residue in the active site of Mpro, this compound effectively blocks the processing of viral polyproteins, thereby halting the viral life cycle.[6][7] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in two commonly used cell culture models: Vero E6 and A549 cells. Vero E6 cells, derived from the kidney of an African green monkey, are highly susceptible to a wide range of viruses, including SARS-CoV-2, making them an ideal model for studying antiviral efficacy.[8][9][10][11] A549 cells, a human lung adenocarcinoma cell line, serve as a relevant model for assessing the cytotoxicity of antiviral compounds in the context of the primary site of respiratory virus infection.[6][12][13][14]

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2

| Parameter | Virus | Cell Line | Value (µM) | Reference |

| IC50 | SARS-CoV-2 Mpro | - | 0.40 ± 0.05 | [6] |

| SARS-CoV Mpro | - | 0.070 ± 0.02 | [6] | |

| EC50 | SARS-CoV-2 | Vero E6 | 1.5 | [6] |

IC50 (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit the activity of the viral protease by 50%. EC50 (Half-maximal effective concentration) indicates the concentration of this compound required to inhibit viral replication in cell culture by 50%.

Table 2: Cytotoxicity Profile of this compound

| Parameter | Cell Line | Value (µM) | Reference |

| CC50 | Vero E6 | >200 | [6] |

| A549 | >200 | [6] |